Home > Products > Screening Compounds P28984 > SN-38 4-Deoxy-glucuronide
SN-38 4-Deoxy-glucuronide -

SN-38 4-Deoxy-glucuronide

Catalog Number: EVT-15429740
CAS Number:
Molecular Formula: C28H26N2O10
Molecular Weight: 550.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SN-38 4-Deoxy-glucuronide is a significant compound in cancer therapy, primarily recognized as the active metabolite of irinotecan, a chemotherapeutic agent. This compound exhibits potent antineoplastic properties, being approximately 1000 times more active than irinotecan itself. It is primarily utilized in the treatment of colorectal cancer and other malignancies due to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and repair .

Source and Classification

SN-38 4-Deoxy-glucuronide is derived from the hydrolysis of irinotecan by carboxylesterases, followed by glucuronidation mediated by uridine diphosphate glucuronosyl transferase (UGT1A1) enzymes . The classification of this compound falls under antineoplastic agents, specifically camptothecin derivatives, which are known for their role in cancer therapy .

Synthesis Analysis

The synthesis of SN-38 4-Deoxy-glucuronide involves several key steps:

  1. Hydrolysis of Irinotecan: The initial step involves the hydrolysis of irinotecan to produce SN-38. This reaction is facilitated by carboxylesterases present in the liver and intestines.
  2. Glucuronidation: Following the formation of SN-38, it undergoes glucuronidation through the action of UGT1A1, resulting in the formation of SN-38 glucuronide. This process is crucial for the detoxification and elimination of SN-38 from the body .

Technical Details

The glucuronidation reaction can be influenced by genetic polymorphisms in UGT1A1, which can affect the metabolism and toxicity profile of irinotecan in patients .

Molecular Structure Analysis

The molecular structure of SN-38 4-Deoxy-glucuronide can be represented by its chemical formula C28H28N2O11C_{28}H_{28}N_{2}O_{11} with a specific arrangement that includes a lactone ring characteristic of camptothecin derivatives.

Structural Data

  • Molecular Weight: Approximately 532.53 g/mol
  • Key Functional Groups: The compound contains hydroxyl groups, a lactone structure, and a glucuronic acid moiety which are essential for its biological activity and solubility characteristics .
Chemical Reactions Analysis

SN-38 4-Deoxy-glucuronide participates in several chemical reactions that are pivotal for its pharmacological actions:

  1. Hydrolysis: The lactone bond can be hydrolyzed under physiological conditions, releasing active SN-38.
  2. Glucuronidation: This reaction enhances the solubility and excretion of SN-38 through bile and urine .
  3. Metabolic Modulation: Various compounds can modulate the glucuronidation process, impacting the efficacy and toxicity profile of SN-38 in clinical settings .

Technical Details

Research indicates that inhibitors like valproic acid can significantly reduce the formation of SN-38 glucuronide, leading to increased plasma levels of SN-38, which may enhance its toxicity .

Mechanism of Action

The mechanism by which SN-38 exerts its antitumor effects primarily involves:

  1. Topoisomerase I Inhibition: SN-38 binds to topoisomerase I-DNA complexes, preventing DNA religation after strand cleavage. This action leads to DNA damage and ultimately triggers apoptosis in cancer cells.
  2. Cell Cycle Arrest: The inhibition of topoisomerase I results in cell cycle arrest at the S-phase, contributing to its cytotoxic effects against rapidly dividing tumor cells .

Process Data

The potency of SN-38 varies significantly across different tumor types due to differential expression levels of topoisomerase I .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish solid.
  • Solubility: Poor water solubility limits its clinical application; modifications are often required to enhance solubility.

Chemical Properties

  • Stability: The stability of SN-38 is influenced by pH and temperature; it is more stable at lower pH levels.
  • Reactivity: The compound is reactive due to its lactone structure which can undergo hydrolysis under physiological conditions.

Relevant data indicate that modifications aimed at improving solubility and stability are crucial for developing effective formulations for clinical use .

Applications

SN-38 4-Deoxy-glucuronide has several scientific applications:

  1. Cancer Therapy: Primarily used as an active metabolite in irinotecan-based therapies for colorectal cancer.
  2. Drug Development: Ongoing research focuses on synthesizing derivatives with improved solubility and reduced toxicity profiles, enhancing therapeutic efficacy while minimizing side effects .
  3. Biomarker Research: Due to its metabolic pathway involving UGT1A1, it serves as a biomarker for predicting patient responses to irinotecan treatment .
Biosynthesis and Metabolic Pathway Dynamics

Enzymatic Glucuronidation Mechanisms in SN-38 Metabolism

SN-38 glucuronide (SN-38G) formation represents the primary detoxification pathway for the potent topoisomerase-I inhibitor SN-38, the active metabolite of irinotecan. This biotransformation is catalyzed by uridine diphosphate glucuronosyltransferases (UGTs), predominantly UGT1A1 in human liver microsomes (HLM). Recent studies confirm UGT1A9 also contributes substantially, exhibiting distinct kinetic behavior. In HLM and recombinant UGT1A9 systems, SN-38 glucuronidation follows substrate inhibition kinetics (characterized by reduced activity at high SN-38 concentrations) in the absence of bovine serum albumin (BSA). However, BSA addition shifts kinetics to classical Michaelis-Menten patterns and significantly accelerates reaction rates—suggesting BSA sequesters inhibitory fatty acids or modifies enzyme conformation [1]. UGT1A1 kinetics remain largely unaffected by BSA. Relative activity factor (RAF) analyses indicate UGT1A1 and UGT1A9 contribute equally to hepatic SN-38G production under physiologically relevant conditions [1] [7].

Table 1: Kinetic Parameters of SN-38 Glucuronidation

Enzyme SystemConditionKinetic ModelVmax (pmol/min/mg)Km (μM)Key Modulator
HLMWithout BSASubstrate Inhibition180 ± 223.1 ± 0.8Endogenous FA
HLMWith BSA (2.5%)Michaelis-Menten920 ± 1104.5 ± 1.1BSA
UGT1A9Without BSASubstrate Inhibition450 ± 501.8 ± 0.4Endogenous FA
UGT1A9With BSA (2.5%)Michaelis-Menten2100 ± 3002.5 ± 0.6BSA
UGT1A1With/Without BSAMichaelis-Menten~500~5.0None

FA: Fatty Acids; Data compiled from [1] [7] [8]

Role of UGT1A1 Polymorphisms in Metabolic Variability

Genetic polymorphisms in UGT1A1 profoundly influence SN-38G formation rates and irinotecan toxicity risk. The UGT1A128 allele (characterized by a (TA)7TAA promoter repeat instead of (TA)6TAA) reduces transcription efficiency by 30–70%, directly lowering SN-38 glucuronidation capacity [5] [9]. Clinical pharmacogenetic studies demonstrate homozygous (7/7) and heterozygous (6/28) patients exhibit significantly lower SN-38G:SN-38 metabolic ratios compared to wild-type (6/6) individuals (P=0.001) [5] [9]. This translates to clinically relevant outcomes: Japanese gynecologic cancer patients with *6/6 or 6/28 genotypes showed 16-fold and 31-fold higher risks of severe neutropenia or diarrhea, respectively, even at lower irinotecan doses [9]. The UGT1A1*6 allele (211G>A, G71R) is prevalent in Asian populations and similarly reduces enzymatic activity. Crucially, serum bilirubin levels—a marker for Gilbert's syndrome—do not reliably predict irinotecan toxicity, emphasizing the need for direct genotyping [9].

Table 2: Clinical Impact of Key UGT1A1 Polymorphisms

GenotypePopulation FrequencySN-38G Formation RateToxicity Risk (Neutropenia/Diarrhea)
1/1 (TA6/TA6)Caucasians: 50-60%; Asians: 70-80%NormalBaseline (Reference)
1/28 (TA6/TA7)Caucasians: 30-40%; Asians: 10-15%Reduced by ~35%Moderate increase (OR: 7.23)*
28/28 (TA7/TA7)Caucasians: 8-12%; Asians: 1-3%Reduced by 60-75%High increase (OR: 10-20)*
6/6 (G71R Homozygous)Asians: 3-5%Reduced by 70-85%High increase (OR: 16.0)**
6/28Asians: 1-2%Severely reducedVery high increase (OR: 31.3)**

OR: Odds Ratio; *Data from [5] [2]; *Data from [9]*

Bacterial β-Glucuronidase-Mediated Reactivation in Tumor Microenvironments

SN-38G excreted via bile undergoes extensive enteric reactivation by bacterial β-glucuronidase (GUS) enzymes, regenerating cytotoxic SN-38 within the gastrointestinal lumen. This reactivation is a primary contributor to irinotecan-induced delayed diarrhea. Gut commensals like Escherichia coli and Bacteroides uniformis express structurally diverse GUS isoforms classified by active-site loop architectures: No Loop (NL), Loop 1 (L1), Loop 2 (L2), and Mini-Loop 2 (mL2) [3] [6]. B. uniformis alone harbors three distinct GUS enzymes:

  • BuGUS-1 (NL type): High activity against 4-methylumbelliferyl-β-D-glucuronide (4-MUG; kcat/Km = 3.4 × 105 s-1M-1).
  • BuGUS-2 (L2 type): Similar activity (kcat/Km = 3.8 × 105 s-1M-1) and processes SN-38G [6].
  • BuGUS-3 (mL2 type): Inactive against small glucuronides but potentially targets polysaccharides [6].

Inhibitor studies reveal nialamide (IC50 = 17 nM), isocarboxazid (IC50 = 336 nM), and amoxapine (IC50 = 119 nM) potently inhibit bacterial GUS in live E. coli without affecting mammalian enzymes or cell viability [3]. This selectivity makes them candidates for mitigating GI toxicity without altering systemic SN-38G disposition.

Interspecies Differences in Deconjugation Pathways

Significant species-specific variations exist in SN-38G deconjugation and luminal handling:

  • Deconjugation Efficiency: Rat cecal microbiota rapidly hydrolyze SN-38G, with >90% deconjugation within 1 hour—far exceeding human fecal incubation rates [4].
  • Luminal Binding: In rats, deconjugated SN-38 exhibits extensive binding to cecal contents:
  • 80.4% binds to luminal proteins.
  • 19.6% exists as free, bioavailable SN-38.
  • Only ~10% of the initial SN-38G dose becomes ultrafiltrable (pharmacologically active) SN-38 [4].
  • Enzyme Diversity: Bacteroides species express multiple GUS isoforms with differing substrate specificities. For example, BuGUS-2 efficiently cleaves SN-38G, while BuGUS-3 cannot, highlighting functional divergence even within a single bacterial strain [6].
  • Microbial Adsorption: Intestinal bacteria and dietary fibers rapidly adsorb free SN-38, reducing luminal bioavailability. This adsorption is less characterized in humans but may contribute to inter-individual toxicity variability [4] [6].

Table 3: Comparative SN-38G Deconjugation in Bacterial Models

GUS EnzymeSourceStructural ClassSN-38G Activity4-MUG Activity (kcat/Km, s-1M-1)Inhibitor Sensitivity
BuGUS-1B. uniformisNo Loop (NL)Unknown3.4 × 105High (Nialamide)
BuGUS-2B. uniformisLoop 2 (L2)High3.8 × 105Moderate (Amoxapine)
BuGUS-3B. uniformisMini Loop 2 (mL2)NoneInactiveLow
EcGUSE. coliLoop 1 (L1)High1.0 × 104High (Nialamide)

Data sourced from [3] [6]

Properties

Product Name

SN-38 4-Deoxy-glucuronide

IUPAC Name

(2R,3R,4S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C28H26N2O10

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C28H26N2O10/c1-3-13-14-7-12(39-26-23(32)20(31)9-21(40-26)25(34)35)5-6-18(14)29-22-15(13)10-30-19(22)8-17-16(24(30)33)11-38-27(36)28(17,37)4-2/h5-9,20,23,26,31-32,37H,3-4,10-11H2,1-2H3,(H,34,35)/t20-,23+,26+,28-/m0/s1

InChI Key

KMHNKMBQOGMTMU-NZIYMESCSA-N

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C=C(O6)C(=O)O)O)O

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.